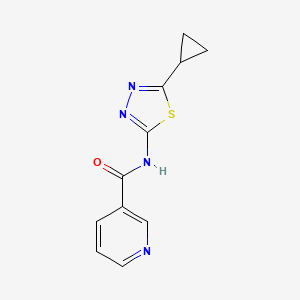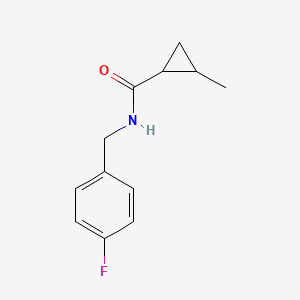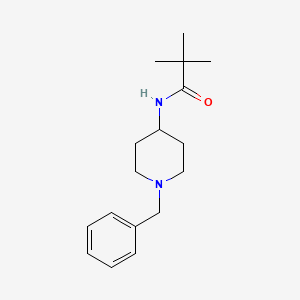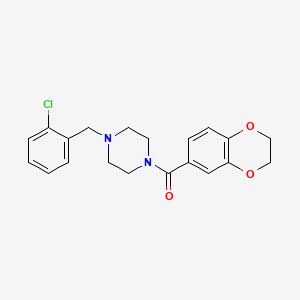
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide, also known as CPDTN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPDTN is a member of the thiadiazole family, which has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide is not fully understood, but it is believed to act on multiple pathways in the body. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. This compound has also been shown to reduce the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are believed to play a role in the progression of these diseases.
Advantages and Limitations for Lab Experiments
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification. This compound is also relatively stable and has low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water, which can limit its use in certain experiments. This compound also has limited bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease research. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)nicotinamide has been shown to have potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been studied for its potential use in treating bacterial and viral infections.
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-9(8-2-1-5-12-6-8)13-11-15-14-10(17-11)7-3-4-7/h1-2,5-7H,3-4H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHESCBLYNFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)
![N-[2-(dimethylamino)ethyl]-1-naphthamide](/img/structure/B4430668.png)


![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4430697.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)

![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430721.png)
![2-{4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4430723.png)
![1-cyclohexyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B4430730.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B4430738.png)